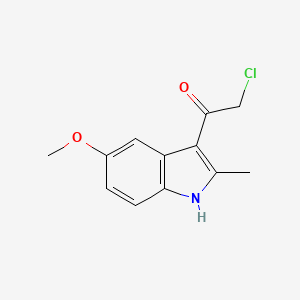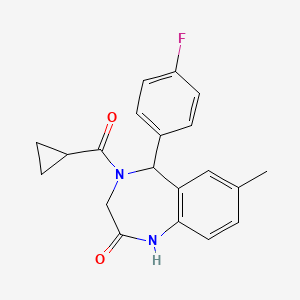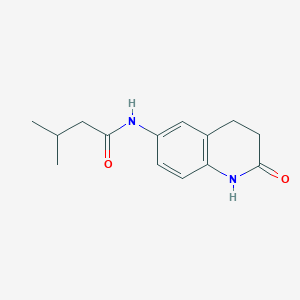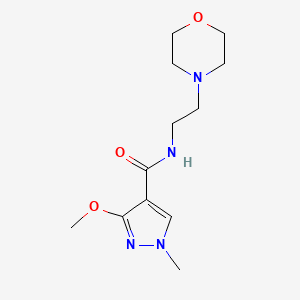![molecular formula C13H19ClN2O B2655408 Acetamide, N-[4-(3-piperidinyl)phenyl]- CAS No. 1260646-01-2](/img/structure/B2655408.png)
Acetamide, N-[4-(3-piperidinyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Acetamide, N-[4-(3-piperidinyl)phenyl]-” is a chemical compound with the empirical formula C7H14N2O . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Molecular Structure Analysis
The molecular structure of “Acetamide, N-[4-(3-piperidinyl)phenyl]-” consists of a piperidine ring attached to an acetamide group . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The acetamide group consists of a carbonyl (C=O) group and an amine (NH2) group attached to the same carbon .Aplicaciones Científicas De Investigación
Novel Anxiolytics and Effects on Alcohol Intake
Research indicates that derivatives of acetamide, N-[4-(3-piperidinyl)phenyl]-, such as N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide and related compounds, exhibit significant oral activity in models predictive of anxiolytic efficacy, hinting at their potential for treating anxiety. These compounds also show modest affinity for neurokinin NK-1 and NK-2 receptors, which play roles in mood and emotion regulation (Kordik et al., 2006). Furthermore, a structurally novel anxiolytic, JNJ-5234801, demonstrated potential efficacy in reducing alcohol intake in alcohol-preferring rats, presenting a unique profile of effects on alcohol consumption compared to naltrexone, a medication recommended for alcoholism treatment (Rezvani et al., 2007).
Histamine H3 Receptor Inverse Agonist with Wake-Promoting Activity
A novel compound, N-[4-(1-cyclobutyl-piperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031), was identified as a potent, selective inverse agonist at the histamine H3 receptor with promising wake-promoting effects. This compound's high receptor occupancy and reduction in rapid-eye-movement sleep support its potential use in treating sleep disorders, with the absence of significant side effects in phase-1 trials (Nirogi et al., 2019).
DNA and Protein Binding Studies of Paracetamol Derivatives
N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide and its derivatives, synthesized from paracetamol, morpholine/piperidine, and benzaldehyde, have been shown to interact with calf thymus DNA via intercalation, suggesting potential applications in the study of DNA-binding interactions. Additionally, these compounds exhibit strong binding to bovine serum albumin (BSA), indicating their relevance in protein-binding studies (Raj, 2020).
Gastroprotective Activity
Research on 2-furfurylthio and 2-furfurylsulfinyl acetamide derivatives has shown promising histamine H2 receptor antagonistic activity, along with gastric anti-secretory and gastroprotective actions. These findings contribute to the understanding of potential therapies for gastric conditions, highlighting the role of specific molecular modifications in enhancing therapeutic efficacy (Hirakawa et al., 1998).
Propiedades
IUPAC Name |
N-(4-piperidin-3-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(16)15-13-6-4-11(5-7-13)12-3-2-8-14-9-12/h4-7,12,14H,2-3,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDOTIDYAMDDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclopropyl-4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrole-2-carboxamide](/img/structure/B2655332.png)
![(2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2655333.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2655334.png)
![N-(4-acetamidophenyl)-3-amino-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2655335.png)
![N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2655338.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperazin-2-one](/img/structure/B2655339.png)




